molecular formula C7H8BrNO B1376469 4-Bromo-2-methoxy-6-methylpyridine CAS No. 1083169-00-9

4-Bromo-2-methoxy-6-methylpyridine

Cat. No. B1376469
CAS RN: 1083169-00-9
M. Wt: 202.05 g/mol
InChI Key: MNMVHRSZHDBLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-methoxy-6-methylpyridine is a chemical compound with the CAS Number: 1083169-00-9 . It is a colorless to pale-yellow liquid and is used as a starting material in the preparation of crown-ester-bipyridines and viologens . It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .


Molecular Structure Analysis

The molecular formula of this compound is C7H8BrNO . Its molecular weight is 202.05 g/mol . The InChI code is 1S/C7H8BrNO/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a colorless to pale-yellow liquid . It has a molecular weight of 202.05 g/mol . The compound is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Functionalization and Synthesis

Selective bromination of 2-methoxy-6-methylpyridine has been studied for the regioselective introduction of various electrophiles. This process is crucial for creating derivatives of pyridine, which are valuable in numerous chemical syntheses (Gray, Konopski, & Langlois, 1994). Additionally, efficient synthesis methods have been developed for derivatives of 4-bromo-2-methoxy-6-methylpyridine, which are important in creating compounds with potential pharmaceutical applications (Hirokawa, Horikawa, & Kato, 2000).

Development of Novel Compounds

The synthesis of novel pyridine-based derivatives through Suzuki cross-coupling reactions has been explored. This approach is significant for creating new compounds with potential biological activities, including antithrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Crystallographic Studies

Crystallographic studies of pyridine derivatives have been conducted to understand their molecular structure and potential applications. For example, the crystal structure of certain pyridine derivatives has been analyzed to reveal noncentrosymmetric structures, which are important for understanding the material properties and applications in fields like nonlinear optics (Anwar et al., 2000).

Pharmaceutical Synthesis

The synthesis of key intermediates for pharmaceutical compounds, like dopamine and serotonin receptors antagonists, involves the use of this compound derivatives. This highlights the chemical's role in creating complex molecules for therapeutic applications (Hirokawa, Horikawa, & Kato, 2000).

Safety and Hazards

4-Bromo-2-methoxy-6-methylpyridine is considered hazardous . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .

properties

IUPAC Name

4-bromo-2-methoxy-6-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMVHRSZHDBLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40738911
Record name 4-Bromo-2-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1083169-00-9
Record name 4-Bromo-2-methoxy-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40738911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-methoxy-6-methylpyridine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-methoxy-6-methylpyridine
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-methoxy-6-methylpyridine
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-methoxy-6-methylpyridine
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-methoxy-6-methylpyridine
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-methoxy-6-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.